

"Alanine 2,6-dichlorophenyl ester" material safety data sheet (MSDS)

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Compound of Interest

Compound Name: Alanine 2,6-dichlorophenyl ester

CAS No.: 113366-34-0

Cat. No.: B053210

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Alanine 2,6-dichlorophenyl ester: Advanced Material Safety Data Sheet & Technical Application Guide

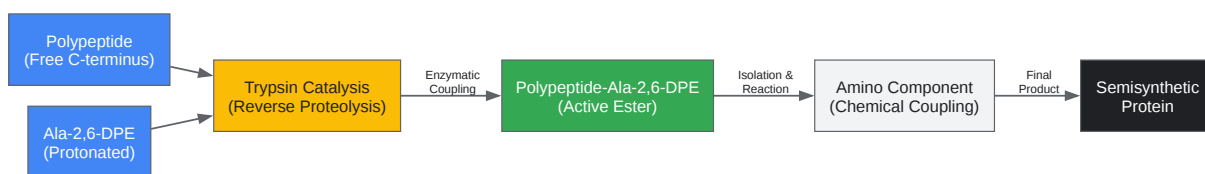
Executive Summary

Standard Material Safety Data Sheets (MSDS) often fail to bridge the gap between physicochemical hazard mitigation and complex experimental application. This technical guide serves as an authoritative, in-depth resource for **Alanine 2,6-dichlorophenyl ester** (Ala-2,6-DPE), a highly specialized reagent utilized in advanced peptide synthesis. Primarily employed in the enzyme-assisted semisynthesis of proteins, Ala-2,6-DPE acts as a critical acyl acceptor during reverse proteolysis [1]. This whitepaper synthesizes safety protocols, toxicological mechanisms, and field-proven experimental workflows to ensure both laboratory safety and scientific reproducibility.

Mechanistic Rationale: The "Goldilocks" Active Ester

In protein semisynthesis, activating the C-terminus of a polypeptide without triggering unwanted side reactions is a significant challenge. Ala-2,6-DPE was engineered specifically to solve this problem through precise molecular causality:

- **Steric Shielding:** The two bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring provide intense steric hindrance. This shields the ester carbonyl from premature hydrolysis by water during the aqueous enzymatic incubation phase.
- **Electronic Activation:** Once the enzymatic step is complete and the intermediate is isolated, the strong electron-withdrawing nature of the chlorines transforms the phenoxide into an exceptional leaving group. This facilitates rapid, high-yield chemical coupling with the unprotonated N-terminus of a target peptide [1].



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Caption: Enzymatic semisynthesis pathway utilizing Ala-2,6-DPE for C-terminal activation.

Physicochemical Properties & Identification

Accurate identification and understanding of the physical state of Ala-2,6-DPE are required for establishing proper containment and solubilization protocols [2].

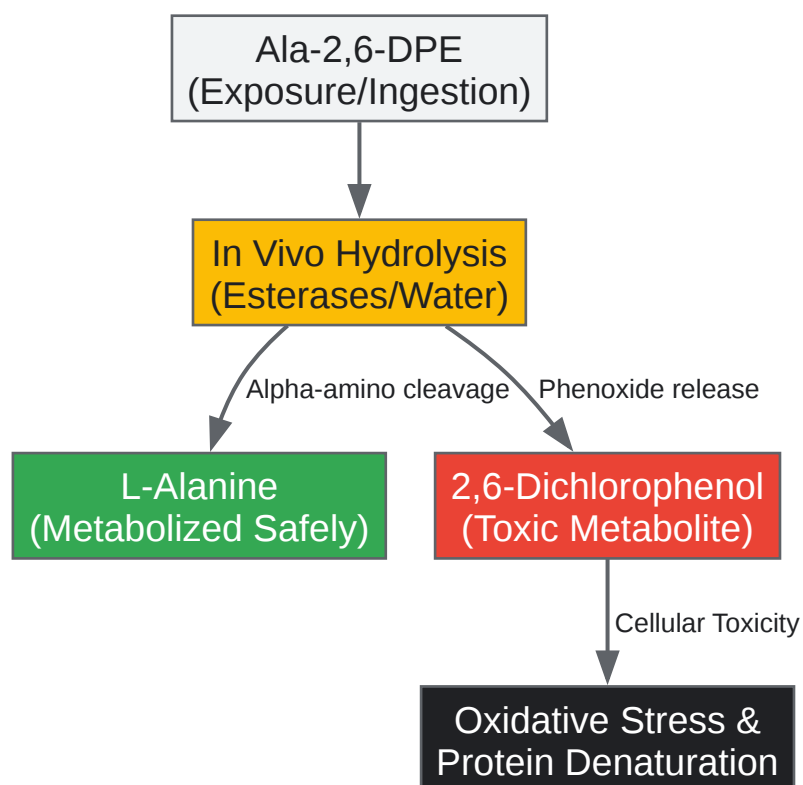
Property	Specification / Value
Chemical Name	(2S)-2-amino-propanoic acid 2,6-dichlorophenyl ester
Synonyms	Ala-2,6-DPE; L-Alanine 2,6-dichlorophenyl ester
CAS Registry Number	113366-34-0
Molecular Formula	C9H9Cl2NO2
Molecular Weight	234.08 g/mol
Appearance	White to off-white crystalline solid
Solubility Profile	High in anhydrous DMF/DMSO; sparingly soluble in water
Stability	Stable under acidic conditions; rapidly hydrolyzes in strong base

Toxicological Profile & Hazard Mitigation

While the alanine backbone is biologically benign [3], the 2,6-dichlorophenyl moiety presents specific toxicological hazards. Upon unintended exposure (ingestion, inhalation, or transdermal absorption), endogenous esterases rapidly cleave the ester bond, releasing 2,6-dichlorophenol into systemic circulation.

Primary Hazards:

- **Dermal/Ocular:** Severe irritant. The lipophilic nature of the chlorophenol metabolite allows it to disrupt cellular membranes, causing localized oxidative stress.
- **Inhalation:** Aerosolized crystalline dust can cause acute respiratory tract irritation.



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Caption: Hydrolysis pathway of Ala-2,6-DPE releasing toxic 2,6-dichlorophenol upon exposure.

Safety, Handling, and Containment Protocols

To ensure a self-validating safety environment, implement the following handling procedures:

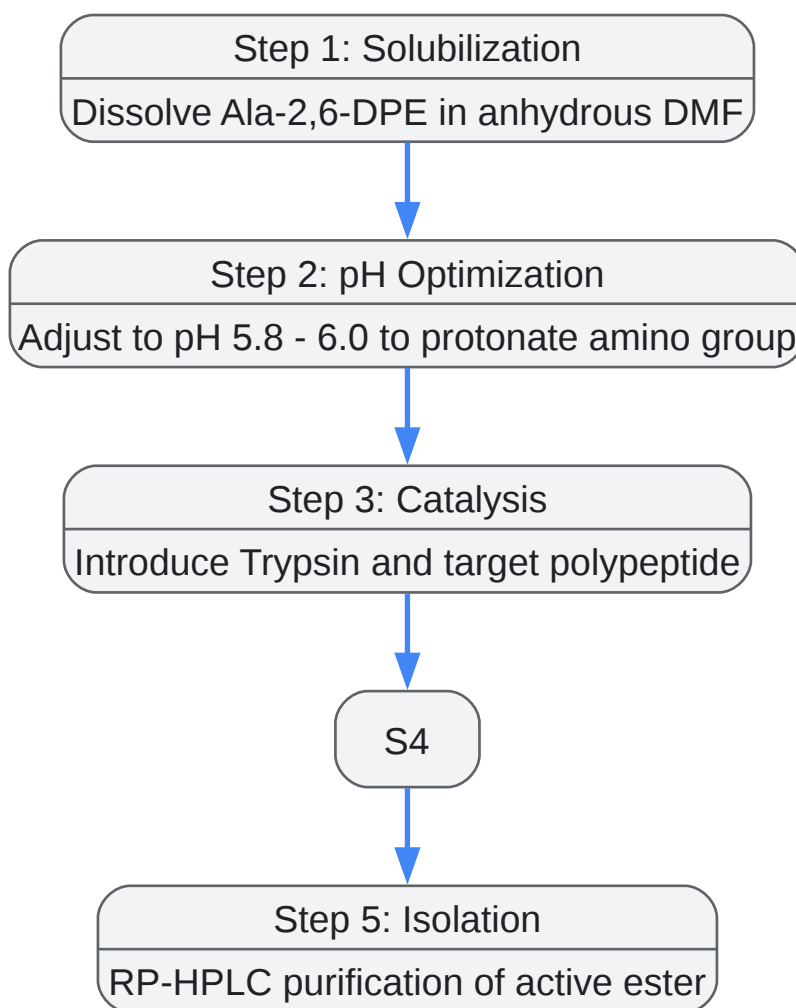
- Gravimetric Dispensing: Weigh the solid reagent exclusively within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized active ester dust.
- PPE Requirements: Double nitrile gloving is mandatory. The outer glove must be discarded immediately upon suspected contamination to prevent transdermal migration of the lipophilic ester.
- Spill Neutralization (Self-Validating Step): In the event of a spill, treat the area with a 0.1 M NaOH solution. The alkaline environment forces the immediate hydrolysis of the ester. Verification of containment is achieved by swabbing the area and testing the pH; a sustained alkaline pH indicates complete neutralization of the active ester.

Experimental Workflow: Enzyme-Assisted C-Terminal Activation

The following protocol details the reverse proteolysis workflow using Trypsin to couple Ala-2,6-DPE to a target polypeptide [1]. This methodology is designed as a self-validating system, ensuring that experimental conditions actively prevent unwanted side reactions.

Step-by-Step Methodology:

- **Primary Solubilization:** Dissolve Ala-2,6-DPE in anhydrous N,N-Dimethylformamide (DMF) to create a 1.0 M stock solution. Causality: Anhydrous conditions prevent the premature hydrolysis of the ester bond before enzymatic introduction.
- **Buffer Integration & pH Optimization:** Slowly titrate the DMF stock into the aqueous reaction buffer containing the target polypeptide. Adjust the pH strictly to 5.8 - 6.0.
 - **Self-Validation Checkpoint:** Verify the pH using a calibrated micro-probe. If the pH exceeds 6.5, the alpha-amino group of Ala-2,6-DPE will deprotonate, leading to rapid, irreversible self-polymerization (diketopiperazine formation).
- **Enzymatic Catalysis:** Introduce Trypsin (typically 1:100 w/w relative to the polypeptide) and incubate at 25°C.
- **Reaction Quenching:** After the optimal incubation period (determined via analytical HPLC), instantly lower the pH to < 4.0 using 10% Trifluoroacetic acid (TFA). Causality: This rapid acidification denatures the Trypsin, locking the newly formed active ester in a stable state.
- **Isolation:** Purify the resulting polypeptide C-terminal active ester via Preparative RP-HPLC.



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Caption: Step-by-step workflow for the preparation and isolation of polypeptide active esters.

Analytical Validation & Detection

To confirm the successful generation of the Ala-2,6-DPE activated polypeptide, analytical validation must be performed using LC-MS (Liquid Chromatography-Mass Spectrometry).

- **Chromatographic Shift:** The successful attachment of the 2,6-dichlorophenyl ester moiety will cause a significant rightward shift (increased retention time) on a C18 reverse-phase column due to the high hydrophobicity of the chlorinated aromatic ring.
- **Mass Confirmation:** The mass spectrum must show an addition of +216 Da (Mass of Ala-2,6-DPE minus the loss of H₂O during condensation) to the native polypeptide mass. The

presence of a distinct isotopic pattern characteristic of two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks) serves as the definitive, self-validating proof of successful active ester formation.

References

- Rose K, Herrero C, Proudfoot AE, Offord RE, Wallace CJ. "Enzyme-assisted semisynthesis of polypeptide active esters and their use." *Biochemical Journal*, 1988 Jan 1;249(1):83-8. Available at: [\[Link\]](#)
- ChemWhat Chemical Database. "**Alanine 2,6-dichlorophenyl ester** CAS#: 113366-34-0." Available at:[\[Link\]](#)
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